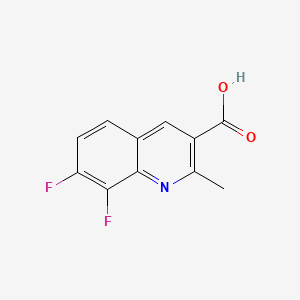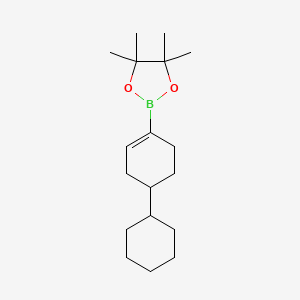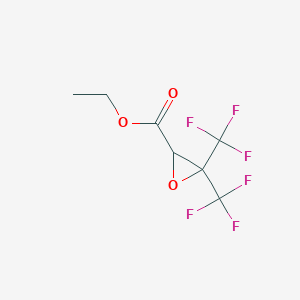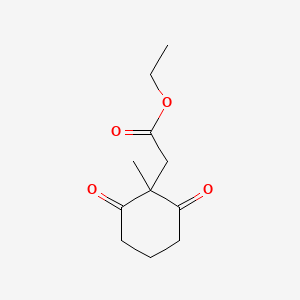
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.221 g/mol . It is a derivative of cyclohexane and is characterized by the presence of an ethyl ester group attached to a cyclohexyl ring with two keto groups and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate typically involves the esterification of cyclohexane derivatives. One common method is the reaction of cyclohexane-1,3-dione with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or diols.
Substitution: Amides or different esters.
Applications De Recherche Scientifique
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, modulating biological processes such as inflammation and pain perception .
Comparaison Avec Des Composés Similaires
Ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate can be compared with other similar compounds, such as:
- Ethyl 2,5-difluorophenyl acetate
- Ethyl (4-methyl-2,5-dioxo-4-imidazolidinyl)acetate
- Ethyl 2-(2,3-dichlorophenoxy)acetate
These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific arrangement of keto and ester groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
55981-33-4 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
ethyl 2-(1-methyl-2,6-dioxocyclohexyl)acetate |
InChI |
InChI=1S/C11H16O4/c1-3-15-10(14)7-11(2)8(12)5-4-6-9(11)13/h3-7H2,1-2H3 |
Clé InChI |
BYVPJZYBKNEWNN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(C(=O)CCCC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


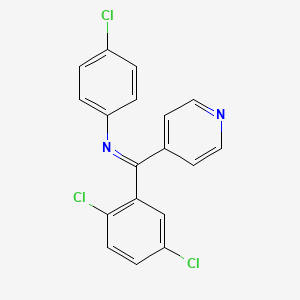
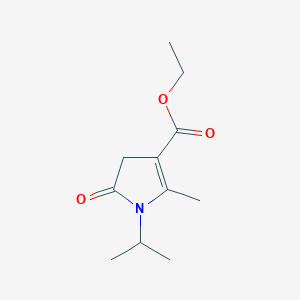
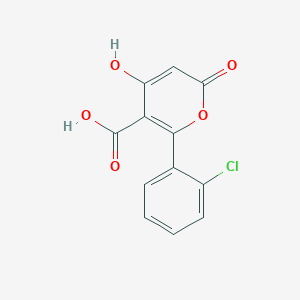
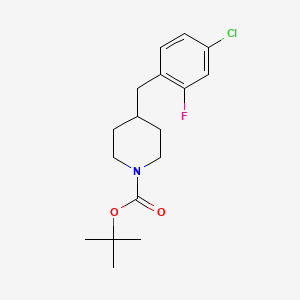
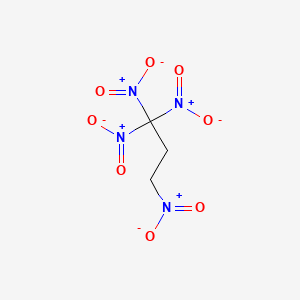
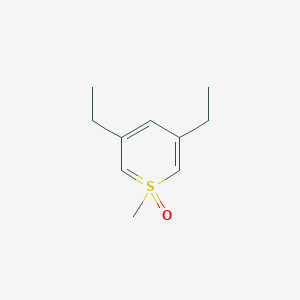
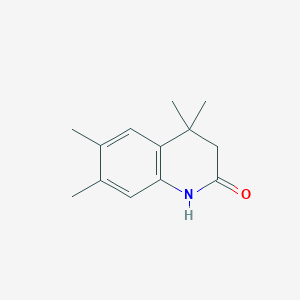

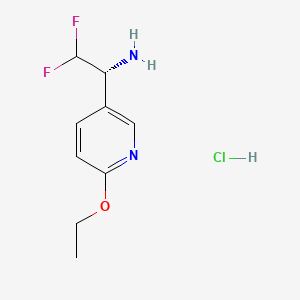
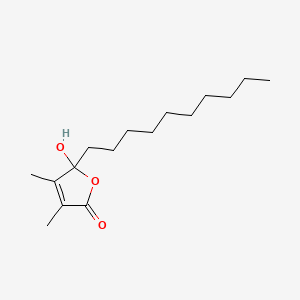
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
